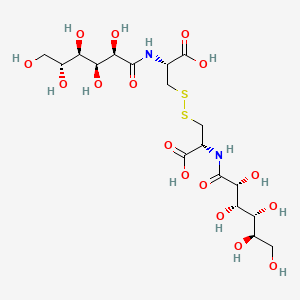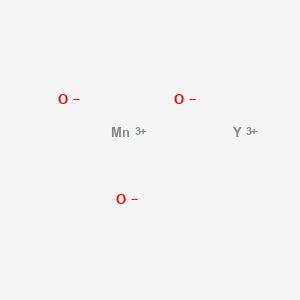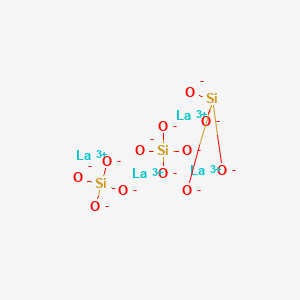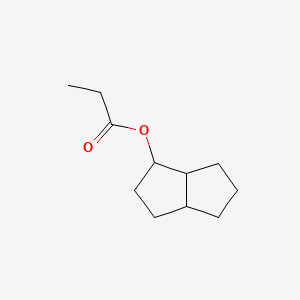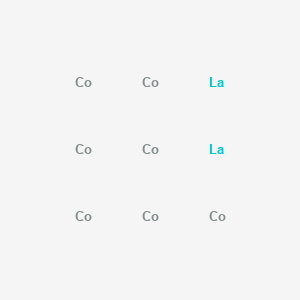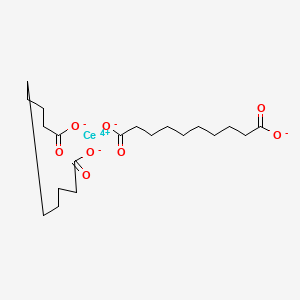
Cerium(4+) sebacate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cerium(4+) sebacate can be synthesized through a reaction between cerium(IV) salts, such as cerium(IV) sulfate or cerium(IV) nitrate, and sebacic acid. The reaction typically takes place in an aqueous medium, where the cerium(IV) ions coordinate with the carboxylate groups of sebacic acid, forming the this compound complex. The reaction conditions, such as pH, temperature, and concentration, can be optimized to achieve the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, precise control of reaction parameters, and purification steps to ensure the quality of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Cerium(4+) sebacate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Cerium(IV) is a strong oxidizing agent and can participate in redox reactions, where it gets reduced to cerium(III) while oxidizing other species.
Substitution Reactions: The carboxylate groups in this compound can be substituted by other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic conditions.
Substitution Reactions: Ligands such as phosphates, sulfates, or other carboxylates can be used to replace the sebacate groups. These reactions may require specific pH and temperature conditions to proceed efficiently.
Major Products Formed
Oxidation Reactions: The major products include cerium(III) compounds and oxidized organic species.
Substitution Reactions: The products depend on the substituting ligand, resulting in various cerium coordination complexes.
科学的研究の応用
Cerium(4+) sebacate has several scientific research applications, including:
Catalysis: It can be used as a catalyst in organic synthesis and redox reactions due to the strong oxidizing properties of cerium(IV).
Materials Science: this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties.
Biomedical Research: The compound’s antioxidant properties make it a potential candidate for use in drug delivery systems and as a therapeutic agent for oxidative stress-related diseases.
作用機序
The mechanism of action of cerium(4+) sebacate primarily involves its redox activity. Cerium(IV) can accept electrons from other molecules, leading to its reduction to cerium(III). This redox cycling between cerium(IV) and cerium(III) enables the compound to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The molecular targets include various ROS, such as superoxide radicals and hydrogen peroxide, which are neutralized through redox reactions.
類似化合物との比較
Similar Compounds
Cerium(IV) Oxide (CeO2): Known for its catalytic and antioxidant properties, cerium(IV) oxide is widely used in environmental and biomedical applications.
Cerium(IV) Nitrate: A strong oxidizing agent used in organic synthesis and analytical chemistry.
Cerium(IV) Sulfate: Another oxidizing agent with applications in redox reactions and as a standard in volumetric analysis.
Uniqueness of Cerium(4+) Sebacate
This compound is unique due to its coordination with sebacic acid, which imparts specific properties such as enhanced solubility and stability in organic solvents. This makes it particularly useful in applications where other cerium(IV) compounds may not be suitable.
特性
CAS番号 |
94232-56-1 |
|---|---|
分子式 |
C20H32CeO8 |
分子量 |
540.6 g/mol |
IUPAC名 |
cerium(4+);decanedioate |
InChI |
InChI=1S/2C10H18O4.Ce/c2*11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h2*1-8H2,(H,11,12)(H,13,14);/q;;+4/p-4 |
InChIキー |
IVQODTXGRJDABG-UHFFFAOYSA-J |
正規SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].[Ce+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


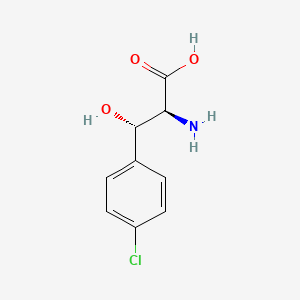

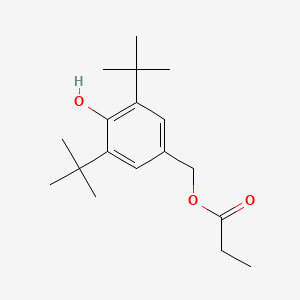
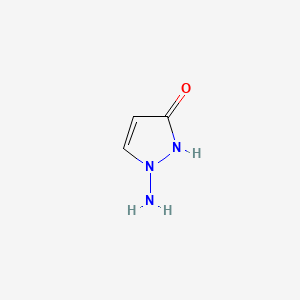
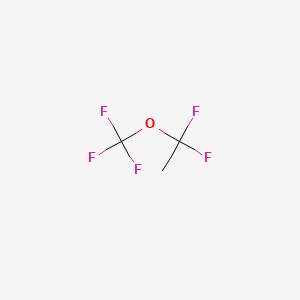
![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
